Cas no 1104663-17-3 (3-(cyclopropylmethyl)pyrrolidin-3-ol)

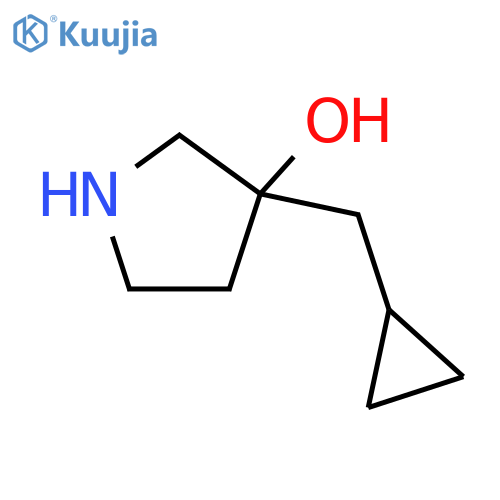

1104663-17-3 structure

商品名:3-(cyclopropylmethyl)pyrrolidin-3-ol

3-(cyclopropylmethyl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(cyclopropylmethyl)pyrrolidin-3-ol

- 3-Cyclopropylmethyl-pyrrolidin-3-ol

- 3-Pyrrolidinol, 3-(cyclopropylmethyl)-

- SCHEMBL12212592

- AKOS026738527

- EN300-1230034

- 1104663-17-3

-

- インチ: 1S/C8H15NO/c10-8(3-4-9-6-8)5-7-1-2-7/h7,9-10H,1-6H2

- InChIKey: PCJCNVQNQWNVRM-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC2CC2)(O)C1

計算された属性

- せいみつぶんしりょう: 141.115364102g/mol

- どういたいしつりょう: 141.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

- 密度みつど: 1.111±0.06 g/cm3(Predicted)

- ふってん: 243.1±15.0 °C(Predicted)

- 酸性度係数(pKa): 14.97±0.20(Predicted)

3-(cyclopropylmethyl)pyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1230034-5000mg |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 5000mg |

$2318.0 | 2023-10-02 | ||

| Enamine | EN300-1230034-0.25g |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 0.25g |

$906.0 | 2023-06-08 | ||

| Enamine | EN300-1230034-2.5g |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 2.5g |

$1931.0 | 2023-06-08 | ||

| Enamine | EN300-1230034-10.0g |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 10g |

$4236.0 | 2023-06-08 | ||

| Enamine | EN300-1230034-10000mg |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 10000mg |

$3438.0 | 2023-10-02 | ||

| Enamine | EN300-1230034-0.1g |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 0.1g |

$867.0 | 2023-06-08 | ||

| Enamine | EN300-1230034-0.5g |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 0.5g |

$946.0 | 2023-06-08 | ||

| Enamine | EN300-1230034-100mg |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 100mg |

$703.0 | 2023-10-02 | ||

| Enamine | EN300-1230034-1.0g |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 1g |

$986.0 | 2023-06-08 | ||

| Enamine | EN300-1230034-250mg |

3-(cyclopropylmethyl)pyrrolidin-3-ol |

1104663-17-3 | 250mg |

$735.0 | 2023-10-02 |

3-(cyclopropylmethyl)pyrrolidin-3-ol 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1104663-17-3 (3-(cyclopropylmethyl)pyrrolidin-3-ol) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量